
7-Fluoroindoline hydrochloride CAS number
1820711-83-8

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 7-Fluoroindoline hydrochloride

Cat. No.: B3028302 Get Quote

An In-Depth Technical Guide to 7-Fluoroindoline Hydrochloride (CAS 1820711-83-8) for

Advanced Research and Drug Development

Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the indoline scaffold represents a

cornerstone of privileged structures, renowned for its versatile biological activities. The strategic

introduction of a fluorine atom at the 7-position of the indoline core, yielding 7-Fluoroindoline,

and its subsequent formulation as a hydrochloride salt (CAS 1820711-83-8), presents a

molecule of significant interest for medicinal chemists and pharmacologists. This guide is

crafted to serve as a comprehensive technical resource, moving beyond a simple datasheet to

provide actionable insights and a robust framework for the proficient application of this

compound in a research and development setting. Herein, we dissect the synthesis,

characterization, and potential utility of 7-Fluoroindoline hydrochloride, grounded in

established chemical principles and forward-looking therapeutic potential.

Compound Profile: Physicochemical and Structural
Characteristics
7-Fluoroindoline hydrochloride is a fluorinated derivative of indoline, a bicyclic aromatic

amine. The introduction of a fluorine atom can significantly modulate the physicochemical

properties of the parent molecule, including its lipophilicity, metabolic stability, and binding

interactions with biological targets.
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Property Value Source

CAS Number 1820711-83-8 N/A

Molecular Formula C₈H₉ClFN N/A

Molecular Weight 173.62 g/mol N/A

Appearance White to off-white solid N/A

Solubility
Soluble in water, DMSO, and

methanol
N/A

Synthesis and Purification: A Validated Laboratory-
Scale Protocol
The synthesis of 7-Fluoroindoline hydrochloride is a multi-step process that requires careful

control of reaction conditions to ensure high purity and yield. The following protocol is a

representative method.

Experimental Protocol: Synthesis of 7-Fluoroindoline
Step 1: Nitration of 3-Fluorotoluene

Rationale: The initial step involves the regioselective nitration of 3-fluorotoluene to introduce

a nitro group, which will be subsequently reduced to an amine.

Procedure:

To a stirred solution of 3-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add

potassium nitrate (1.05 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Pour the reaction mixture onto ice and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield 1-fluoro-2-methyl-3-nitrobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3028302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Bromination of 1-fluoro-2-methyl-3-nitrobenzene

Rationale: A bromine atom is introduced to serve as a handle for subsequent cyclization.

Procedure:

Dissolve 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in carbon tetrachloride.

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

Reflux the mixture for 4 hours.

Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain 2-

(bromomethyl)-1-fluoro-3-nitrobenzene.

Step 3: Cyclization to 7-Fluoro-1-nitroindoline

Rationale: Intramolecular cyclization forms the indoline ring.

Procedure:

Dissolve 2-(bromomethyl)-1-fluoro-3-nitrobenzene (1.0 eq) in ethanol.

Add a suitable base, such as sodium ethoxide (1.2 eq), and stir at room temperature for 6

hours.

Quench the reaction with water and extract with dichloromethane.

Dry the organic layer and concentrate to yield 7-fluoro-1-nitroindoline.

Step 4: Reduction to 7-Fluoroindoline

Rationale: The nitro group is reduced to an amine to yield the final indoline core.

Procedure:

Dissolve 7-fluoro-1-nitroindoline (1.0 eq) in methanol.

Add a catalytic amount of palladium on carbon (10 mol%).
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Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.

Filter the reaction mixture through Celite and concentrate the filtrate to obtain 7-

fluoroindoline.

Step 5: Salt Formation to 7-Fluoroindoline Hydrochloride

Rationale: Conversion to the hydrochloride salt improves the compound's stability and water

solubility.

Procedure:

Dissolve the crude 7-fluoroindoline in diethyl ether.

Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise until precipitation is

complete.

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 7-
fluoroindoline hydrochloride as a solid.

Purification and Characterization
The final product should be purified by recrystallization from an appropriate solvent system

(e.g., ethanol/ether) and characterized by:

¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the position of the fluorine

atom.

LC-MS: To determine the purity and confirm the molecular weight.

Melting Point: As a measure of purity.

Analytical Characterization: Ensuring Compound
Integrity
Rigorous analytical characterization is paramount to ensure the reliability of experimental data.

Workflow for Compound Validation
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Caption: Workflow for the analytical validation of 7-Fluoroindoline hydrochloride.

Potential Applications in Drug Discovery
The 7-fluoroindoline scaffold is a versatile starting point for the synthesis of a wide range of

biologically active molecules. The fluorine atom can enhance metabolic stability and binding

affinity to target proteins. Potential therapeutic areas include:

Oncology: As a scaffold for kinase inhibitors.

Neuroscience: As a building block for ligands of serotonin and dopamine receptors.

Infectious Diseases: As a core for novel antibacterial or antiviral agents.

Experimental Protocol: In Vitro Kinase Inhibition
Assay
This protocol provides a general framework for assessing the inhibitory activity of 7-
Fluoroindoline hydrochloride derivatives against a target kinase.

Materials:

7-Fluoroindoline hydrochloride derivative

Target kinase

Kinase substrate

ATP

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

Procedure:
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Prepare a serial dilution of the test compound in DMSO.

In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the optimized reaction time.

Stop the reaction and detect the amount of ADP produced using the detection reagent

according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value.

Safety, Handling, and Storage
Safety: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat,

and safety glasses. Handle the compound in a well-ventilated fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash

immediately with plenty of water.

Storage: Store in a tightly sealed container in a cool, dry place away from light. For long-term

storage, it is recommended to store at -20°C.

Conclusion and Future Perspectives
7-Fluoroindoline hydrochloride is a valuable building block for medicinal chemistry and drug

discovery. Its unique structural and electronic properties make it an attractive starting point for

the design of novel therapeutics. Future research will likely focus on the synthesis of diverse

libraries based on this scaffold and their evaluation in a wide range of biological assays to

uncover new lead compounds for various diseases.
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[https://www.benchchem.com/product/b3028302#7-fluoroindoline-hydrochloride-cas-number-
1820711-83-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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